2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride
Description
Properties
CAS No. |
2763759-96-0 |
|---|---|
Molecular Formula |
C5H6ClF3N2O |
Molecular Weight |
202.56 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3(9)4-10-1-2-11-4;/h1-3H,9H2;1H |
InChI Key |
HZSWRTZEOOBCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(C(F)(F)F)N.Cl |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Benzyl Carbamate (CBZ) Protection and Coupling Reactions
The use of benzyl carbamate (CBZ) as a protecting group for primary amines is well-documented. In this method, 2,2,2-trifluoroethylamine is first protected via reaction with benzyl chloroformate in the presence of a base such as triethylamine. The resulting CBZ-protected intermediate is then coupled with an oxazole precursor, such as 2-chlorooxazole, using coupling reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Key Reaction Conditions
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Yield: 70–85% (for coupling step)
Oxazole Ring Formation via Cyclodehydration
The oxazole ring is constructed through cyclodehydration of a β-ketoamide intermediate. For instance, reacting CBZ-protected 2,2,2-trifluoroethylamine with ethyl 3-oxo-3-(2-oxazolyl)propanoate in the presence of phosphorus oxychloride (POCl₃) facilitates cyclization. This step is critical for establishing the heterocyclic framework.
Mechanistic Insight
The reaction proceeds via initial activation of the carbonyl group by POCl₃, followed by intramolecular nucleophilic attack by the amine nitrogen, resulting in oxazole formation.
An alternative route involves the direct introduction of the trifluoroethylamine group into a pre-formed oxazole scaffold. This method is advantageous for scalability and avoids multi-step protection-deprotection sequences.
Nucleophilic Substitution at the Oxazole C-2 Position
2-Bromooxazole undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is catalyzed by a palladium complex (e.g., Pd(OAc)₂) and requires elevated temperatures (80–100°C) to achieve satisfactory yields.
Optimized Parameters
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Base: Cs₂CO₃ (2 equiv)
-
Yield: 60–75%
Reductive Amination Strategies
Reductive amination of 2-oxazolecarbaldehyde with 2,2,2-trifluoroethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol provides a straightforward pathway. This method is particularly effective for maintaining stereochemical integrity, though it requires careful pH control (pH 4–6).
Data Table: Comparative Yields for Reductive Amination
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 68 |
| NaBH(OAc)₃ | THF | 25 | 55 |
| H₂ (Pd/C) | EtOAc | 50 | 40 |
Hydrochloride Salt Formation and Purification
The final step involves converting the free amine to its hydrochloride salt. This is typically achieved by treating the amine with hydrochloric acid (HCl) in a solvent such as diethyl ether or dichloromethane. Crystallization from ethanol/water mixtures yields the pure hydrochloride salt.
Critical Parameters
-
HCl Concentration: 4–6 M in dioxane
-
Crystallization Solvent: Ethanol/water (3:1 v/v)
-
Purity: >98% (HPLC)
Analytical Characterization and Quality Control
Rigorous characterization ensures the identity and purity of the final product. Key analytical data include:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:
Key Observations :
Fluorination Effects: The trifluoroethyl group in the target compound distinguishes it from difluoro (e.g., ) or non-fluorinated analogs (e.g., ). Fluorine atoms increase electronegativity and resistance to oxidative metabolism . Compounds with trifluoromethylphenyl substituents (e.g., ) exhibit higher molecular weights (~279 g/mol) due to aromatic bulk.
Heterocycle Variations :
- Replacement of 1,3-oxazole with 1,2-oxazole () or triazoles () alters hydrogen-bonding capacity and steric bulk. Triazoles may enhance binding to metalloenzymes or nucleic acids .
Substituent Positioning :
- Oxazole substituents at the 2-position (target compound) vs. 5-position () influence electronic properties and target selectivity.
Chirality :
- Enantiomers like (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride () highlight the role of stereochemistry in biological activity, though the target compound’s chirality is unspecified.
Research Implications
- Drug Design : The trifluoroethyl-oxazole scaffold is promising for central nervous system (CNS) targets due to its ability to cross the blood-brain barrier .
- Synthetic Challenges : Fluorinated analogs often require specialized reagents (e.g., hydrogen chloride in 1,4-dioxane, as in ) for salt formation.
- Structure-Activity Relationships (SAR) : The absence of fluorine in correlates with reduced metabolic stability, underscoring the importance of fluorination in pharmacokinetics .
Biological Activity
2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride is a fluorinated compound notable for its unique structural features, including a trifluoromethyl group and an oxazole ring. These characteristics contribute to its potential biological activities, which are the focus of ongoing research in pharmacology and medicinal chemistry.
Molecular Formula: CHFNO
Molecular Weight: Approximately 167.05 g/mol
Structure: The compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
The biological activity of 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride is hypothesized to involve interactions with various biological targets. The trifluoromethyl group may increase binding affinity to enzymes and receptors, potentially modulating biochemical pathways. Preliminary studies suggest that it may inhibit specific enzymes by forming stable complexes.
Biological Activity Studies
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties. For example:
- In vitro studies have shown efficacy against various bacterial strains.
- Mechanisms of action may involve disruption of cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
A significant area of research focuses on the inhibition of acetylcholinesterase (AChE), an important enzyme in neurotransmission:
- Kinetic Studies: Inhibition kinetics demonstrated that 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride acts as a competitive inhibitor with a slow onset of action.
- Molecular Docking: Computational models suggest that the compound binds to the active site of AChE, mimicking the transition state of substrate interactions.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| AChE Inhibition | Competitive inhibition observed | |
| Enzyme Binding | Slow-binding kinetics |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial properties.
Case Study 2: AChE Inhibition
In another investigation focused on neuropharmacology, the compound was tested for its ability to inhibit human recombinant AChE. The results showed that at concentrations ranging from 0.1 to 50 nM, the compound exhibited slow-binding inhibition kinetics with a half-life of dissociation significantly longer than traditional inhibitors.
Scientific Research Applications
Overview
2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride is a fluorinated organic compound that has garnered attention for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group and an oxazole ring, which contribute to its stability and reactivity. Its molecular formula is with a molecular weight of approximately 166.10 g/mol .
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery. Research has indicated that compounds with similar structures exhibit anti-inflammatory and antimicrobial activities .
Organic Synthesis
In organic chemistry, 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution . This versatility makes it valuable in the development of new materials and compounds.
Agrochemicals
Due to its stability and reactivity, this compound is also being investigated for applications in agrochemicals . Its unique properties may enhance the efficacy of pesticides or herbicides by improving their performance and stability under environmental conditions .
Biochemical Studies
Researchers are studying the mechanism of action of this compound to understand how it interacts with biological systems. Preliminary studies suggest that it may modulate various biological pathways through receptor interactions .
Q & A
Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride, and how can purity be optimized?
The synthesis typically involves coupling a trifluoroethylamine precursor with an oxazole moiety under controlled conditions. Key steps include:
- Oxazole ring formation : Cyclization of precursors like acylated amines or thioamides under acidic or basic conditions.
- Trifluoroethylamine introduction : Nucleophilic substitution or reductive amination using trifluoroacetamide derivatives.
- Hydrochloride salt formation : Precipitation via HCl gas or concentrated HCl in anhydrous solvents. Purity optimization involves recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, eluent: DCM/MeOH gradients) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : NMR is critical for confirming the trifluoromethyl group (δ ~ -60 to -70 ppm). NMR identifies the oxazol-2-yl proton (δ ~8.1–8.3 ppm) and amine protons (broad signals at δ ~2.5–3.5 ppm).
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths (e.g., C-F ~1.33 Å) and spatial arrangement of the oxazole and amine groups .
- Mass spectrometry : ESI-MS in positive mode confirms the molecular ion peak [M+H] (calculated m/z for : 223.03).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Scenario : Discrepancies in NMR signals for the oxazole ring (expected δ ~150–160 ppm).
- Methodology :
- Verify solvent purity and calibration using internal standards (e.g., TMS).
- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA).
- Use 2D NMR (HSQC, HMBC) to confirm connectivity between oxazole protons and adjacent carbons .
Q. What strategies improve the compound’s solubility for in vitro pharmacological studies?
- Solubility enhancement :
- Use co-solvents (DMSO:water mixtures, ≤5% DMSO).
- Prepare cyclodextrin inclusion complexes or lipid-based nanoparticles.
- Adjust pH (e.g., phosphate buffer at pH 7.4) for hydrochloride salt dissociation.
Q. How does the oxazol-2-yl group influence the compound’s stability under physiological conditions?
- Stability assays :
- Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
- Monitor degradation via LC-MS over 24 hours.
- Findings : The oxazole ring is resistant to hydrolysis but may undergo photodegradation. Light-sensitive storage (amber vials) is recommended .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
